

Advanced Application Note: Solid-Phase Peptide Synthesis (SPPS) of ACTH 1-24 (Tetracosactide)

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Compound of Interest

Compound Name: *Cosyntropin (acetate)*

Cat. No.: *B8069835*

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Executive Summary & Clinical Significance

ACTH 1-24 (Tetracosactide) represents the bioactive N-terminal core of the native 39-amino acid adrenocorticotrophic hormone. Unlike the full-length hormone, the 1-24 fragment retains full steroidogenic activity with significantly reduced immunogenicity, making it a critical diagnostic agent for adrenal insufficiency (Synacthen® test).

Synthesizing ACTH 1-24 presents specific chemical challenges:

- **Methionine Oxidation:** The Met residue at position 4 is highly susceptible to oxidation during acidic cleavage.[1]
- **Histidine Racemization:** His at position 6 is prone to epimerization during activation.
- **C-Terminal Diketopiperazine (DKP) Formation:** The C-terminal Proline (Pro24) poses a high risk of DKP formation and premature chain loss if loaded onto standard benzyl ester resins (e.g., Wang).
- **Arginine Clustering:** The Arg-Arg motif (17-18) can induce steric aggregation, leading to deletion sequences.

This guide details a robust Fmoc/tBu protocol optimized to mitigate these risks, utilizing 2-Chlorotrityl Chloride (2-CTC) resin and a specialized cleavage cocktail to preserve the Methionine thioether.

Strategic Planning & Materials

Sequence Analysis

Sequence:H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH[2]

| Residue | Position | Critical Challenge | Strategic Solution |
|---------|-------------|---------------------------------|--|
| Met | 4 | Oxidation to Sulfoxide (+16 Da) | Use Reagent K or H (containing Iodide/EDT) during cleavage. |
| His | 6 | Racemization | Use Fmoc-His(Trt)-OH; Couple with DIC/Oxyma (no excess base). |
| Trp | 9 | Alkylation by tBu cations | Use Fmoc-Trp(Boc)-OH; Scavengers (EDT/TIS) essential. |
| Arg | 17, 18 | Steric hindrance / Deletion | Double coupling; Use Fmoc-Arg(Pbf)-OH. |
| Pro | 24 (C-term) | DKP Formation | Must use 2-CTC resin. Steric bulk prevents DKP cyclization.[3] |

Resin Selection: The 2-CTC Advantage

Using Wang resin for C-terminal Proline often results in the loss of the dipeptide (Tyr-Pro) via diketopiperazine (DKP) formation during the deprotection of the second residue.

- Recommendation:2-Chlorotrityl Chloride (2-CTC) Resin.

- Mechanism: The bulky trityl linker sterically hinders the nucleophilic attack of the N-terminal amine on the ester linkage, effectively suppressing DKP formation.

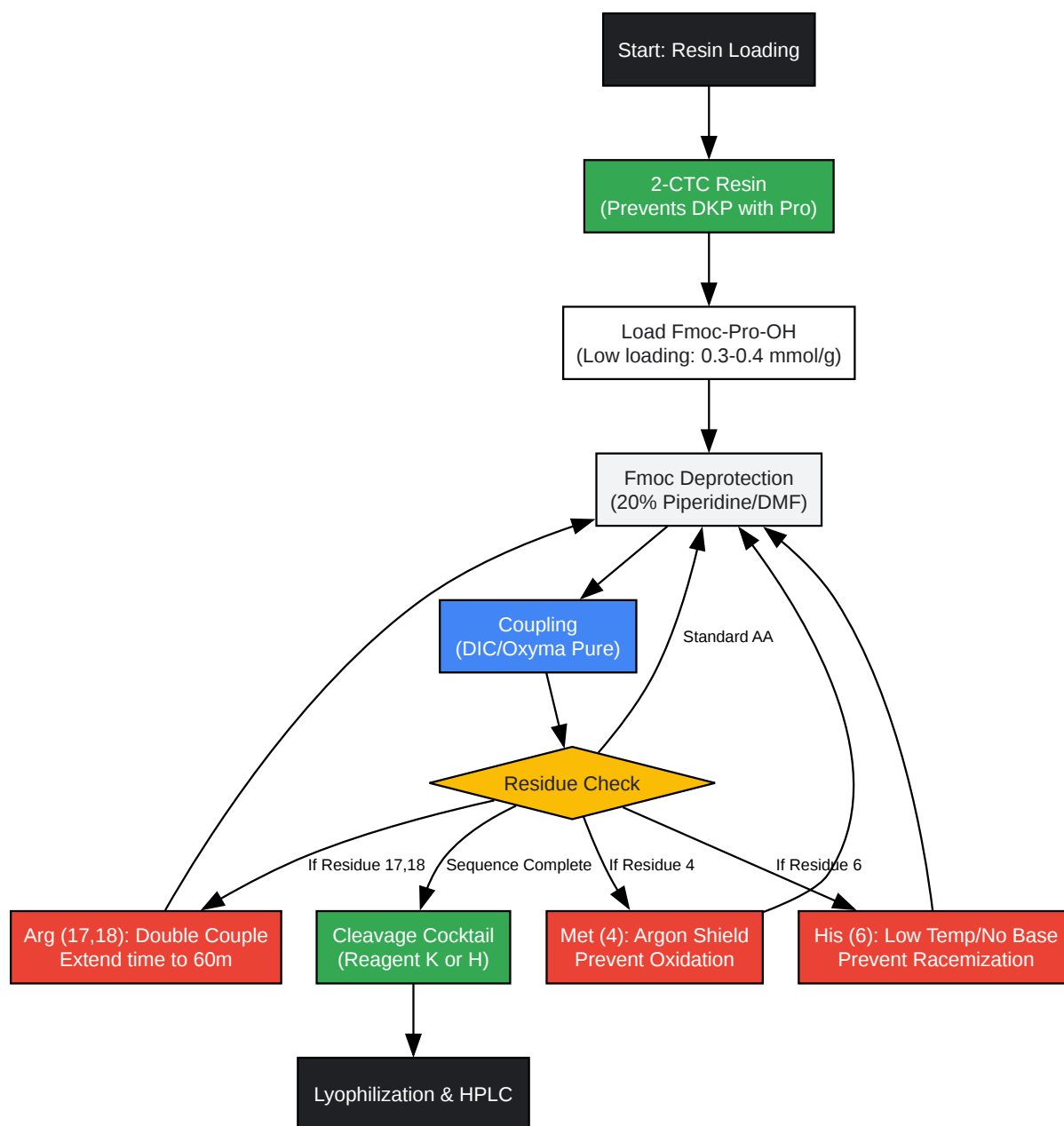
Reagents & Derivatives[4]

- Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
Why: Superior suppression of racemization compared to HBTU/DIEA, particularly for His and Cys.
- Fmoc-Amino Acids:
 - Fmoc-His(Trt)-OH (Crucial for minimizing racemization)
 - Fmoc-Arg(Pbf)-OH
 - Fmoc-Trp(Boc)-OH
 - Fmoc-Lys(Boc)-OH
 - Fmoc-Glu(OtBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH

Experimental Protocol

Workflow Visualization

The following diagram outlines the critical decision points in the ACTH 1-24 synthesis cycle.



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Figure 1: Optimized SPPS workflow for ACTH 1-24, highlighting critical residue-specific interventions.

Step-by-Step Methodology

Step 1: Resin Loading (C-Terminal Proline)

- Swell: Place 1.0 g of 2-CTC resin (1.6 mmol/g nominal) in a reactor. Swell in DCM for 20 min.
- Loading: Dissolve Fmoc-Pro-OH (0.6 mmol, 0.4 eq relative to nominal capacity) in DCM (10 mL). Add DIEA (2.4 mmol, 4 eq).
 - Expert Note: We intentionally underload the resin (aiming for ~0.4 mmol/g) to reduce inter-chain aggregation during the synthesis of this 24-mer.
- Reaction: Add solution to resin. Agitate for 2 hours.
- Capping: Add MeOH (1 mL) to the reaction mixture (active species: DIEA/MeOH) to cap unreacted trityl chloride sites. Agitate for 30 min.
- Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Step 2: Elongation Cycles

Perform the following cycle for residues 23 down to 1.

- Deprotection: 20% Piperidine in DMF (2 x 10 min). Wash DMF (5x).
- Activation:
 - Amino Acid (4 eq)
 - Oxyma Pure (4 eq)
 - DIC (4 eq)
 - Solvent: DMF.^[4]^[5]
 - Pre-activation: Mix AA/Oxyma/DIC for 2 min before adding to resin.
- Coupling: Agitate for 45-60 min at Room Temperature.

- Wash: DMF (3x), DCM (3x).

Step 3: Critical Deviations (The "Expert" Adjustments)

- Arg-Arg (17-18): Perform Double Coupling (repeat activation and coupling steps) to ensure complete addition across this bulky region.
- His (6): Ensure the use of Fmoc-His(Trt)-OH. Do not use HBTU/HATU with DIEA, as excess base promotes racemization. The DIC/Oxyma system (pH < 8) is safer.
- Met (4): After coupling Met, purge the reaction vessel with Argon. Perform subsequent deprotections and washes with degassed solvents if possible to minimize sulfoxide formation on-resin.

Cleavage & Global Deprotection

Standard TFA/Water cleavage is insufficient due to the presence of Met, Trp, and Arg. You must use a "High Scavenger" cocktail.

Recommended Cocktail: Reagent K (Modified)

- TFA: 82.5%^[6]
- Phenol: 5% (Protects Tyr)
- Thioanisole: 5% (Accelerates Arg(Pbf) removal)^[7]
- Water: 5%
- EDT (1,2-Ethanedithiol): 2.5% (Essential for Met/Trp protection)^[7]

Protocol:

- Wash resin with DCM to remove traces of DMF (DMF can cause TFA salts to adhere).
- Add cold Reagent K (10 mL per g resin).
- Agitate for 3 to 4 hours at room temperature. (Arg(Pbf) removal is slow; 2 hours is often insufficient).

- Filter resin and precipitate filtrate into cold Diethyl Ether.
- Centrifuge, decant, and wash pellet 2x with cold ether.

Quality Control & Troubleshooting Analytical Expectations[6][9]

- Theoretical MW: ~2933.5 Da
- Target Mass (m/z):
 - $[M+2H]^{2+} = 1467.8$
 - $[M+3H]^{3+} = 978.8$
 - $[M+4H]^{4+} = 734.4$

Troubleshooting Common Impurities

| Observation (MS) | Probable Cause | Corrective Action |
|------------------|----------------|--|
| +16 Da | Met Oxidation | Incomplete scavenging. Use Reagent H (TFA/Phenol/Thioanisole/EDT/H ₂ O/DMS/NH ₄ I) which actively reduces sulfoxides back to Met.[6] |
| +56 Da | tBu Adduct | Alkylation of Trp. Ensure EDT is fresh and present in cleavage cocktail. |
| -18 Da | Aspartimide | Not applicable for ACTH 1-24 (No Asp in sequence), but check for Glu cyclization (rare). |
| Deletion (-AA) | Aggregation | Likely at Arg17-18 or Val-Gly regions. Increase resin swelling volume or use microwave assistance (max 50°C for His/Cys). |

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